4-Methyl-1,1-diphenylpentan-3-amine

Description

Contextualization within Amine Chemistry and Diphenyl-Containing Molecular Architectures

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons, derived from ammonia. byjus.com They are broadly classified as primary, secondary, or tertiary, based on the number of hydrocarbyl groups attached to the nitrogen. libretexts.org The presence of the nitrogen atom and its lone pair endows amines with basic properties and the ability to act as nucleophiles, making them crucial in a multitude of chemical reactions. solubilityofthings.comchemistrytalk.org

The molecular architecture of 4-Methyl-1,1-diphenylpentan-3-amine is distinguished by the presence of two phenyl groups attached to the same carbon atom, a feature that significantly influences its steric and electronic properties. Diphenyl-containing compounds are a cornerstone in various areas of chemical research, including materials science and medicinal chemistry. For instance, molecules with a diphenylmethane (B89790) framework are explored for their diverse biological activities. The inclusion of an amine functional group within a diphenylpentane structure, as seen in the title compound, creates a molecule with a unique combination of a bulky, hydrophobic region and a reactive, polar amine group.

Structural Characteristics and Stereochemical Considerations in Pentane-Based Amines

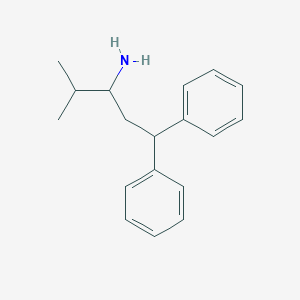

The structure of this compound comprises a five-carbon pentane (B18724) chain. A key feature is the amine group located at the third carbon position, classifying it as a primary amine. Additionally, a methyl group is situated at the fourth carbon, and two phenyl groups are attached to the first carbon.

Overview of Academic Research Trajectories for Related Diphenylpentane Derivatives

While specific research on this compound is not extensively documented in publicly available literature, the broader class of diphenylpentane derivatives has been a subject of scientific inquiry. Research in this area often focuses on the synthesis of these compounds and the evaluation of their potential applications. For example, related structures like 4-methyl-1-phenylpentan-3-one (B1619501) and 4-methyl-1-phenylpentan-1-one (B1594636) are known and cataloged in chemical databases. nih.govnist.gov

The synthesis of such molecules often involves multi-step reaction sequences. For instance, the synthesis of a related compound, N, N, N', N'-tetra methyl propionate-1, 4-phenylenediamine, was achieved through a Michael addition reaction. researchgate.net Research on other complex amine-containing molecules, such as arylpiperazine derivatives, highlights their significance in medicinal chemistry, with studies exploring their anticancer activities. mdpi.com Similarly, the design and synthesis of novel derivatives, such as chroman derivatives, are actively pursued for their potential as inhibitors of specific biological targets. nih.gov These research trajectories suggest that diphenylpentane amines could be of interest for the development of new chemical entities with specific functional properties.

Significance of the Amine Functional Group in Complex Chemical Systems

The amine functional group is of paramount importance in chemistry and biology. solubilityofthings.com Its basicity, stemming from the lone pair of electrons on the nitrogen atom, allows it to participate in acid-base reactions and form salts. byjus.comsolubilityofthings.com Primary and secondary amines can also act as hydrogen bond donors, influencing physical properties like boiling point and solubility. masterorganicchemistry.comyoutube.com

In complex chemical systems, the amine group's nucleophilicity is a key driver of reactivity. Amines readily react with electrophiles, such as carbonyl compounds, to form imines and enamines, and they can be alkylated, acylated, and arylated to produce a wide variety of nitrogen-containing compounds. pressbooks.pub This reactivity is harnessed in numerous industrial and laboratory syntheses.

Furthermore, the amine group is a common feature in a vast number of biologically active molecules, including amino acids, neurotransmitters, and a significant portion of pharmaceutical drugs. byjus.comchemistrytalk.org The ability of the amine group to form ionic bonds and hydrogen bonds is crucial for the interaction of these molecules with their biological targets, such as enzymes and receptors. stereoelectronics.org

Structure

3D Structure

Properties

CAS No. |

93948-25-5 |

|---|---|

Molecular Formula |

C18H23N |

Molecular Weight |

253.4 g/mol |

IUPAC Name |

4-methyl-1,1-diphenylpentan-3-amine |

InChI |

InChI=1S/C18H23N/c1-14(2)18(19)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13,19H2,1-2H3 |

InChI Key |

CUSQLKIZSSMRDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(C1=CC=CC=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Methyl 1,1 Diphenylpentan 3 Amine and Cognate Diphenylpentyl Amines

Stereocontrolled Synthesis of Chiral Diphenylpentane Amine Derivatives

Asymmetric Catalysis in Generating Stereocenters within the Pentane (B18724) Chain

The creation of the two chiral centers in the pentane backbone of 4-methyl-1,1-diphenylpentan-3-amine and related structures is a significant synthetic challenge. Asymmetric catalysis offers powerful solutions for controlling the stereochemical outcome of reactions, leading to high enantiomeric and diastereomeric purity.

A key strategy involves the asymmetric reduction of a prochiral ketone precursor, such as 4-methyl-1,1-diphenylpentan-3-one. Biocatalysis, in particular, has emerged as a highly effective method. The use of a dual-enzyme system, combining an ene-reductase (ERed) with an imine reductase/reductive aminase (IRed/RedAm), allows for the conversion of α,β-unsaturated ketones into chiral amines with two stereocenters in a cascade reaction. nih.gov This approach can achieve very high diastereomeric and enantiomeric ratios (up to >99.8:<0.2). nih.gov

Organocatalysis provides another robust avenue for establishing chirality. Chiral phosphoric acids (CPAs), such as those derived from BINOL, have been successfully used to catalyze the asymmetric allylation of imines, a key step in constructing homoallylic amines. nih.gov For instance, the allylation of imines derived from various aldehydes has been shown to proceed with high enantioselectivity (90–98% ee) when catalyzed by BINOL derivatives. nih.gov Another organocatalytic method involves the asymmetric nih.govlibretexts.org-rearrangement of ene-aldimines, catalyzed by a BINOL-derived chiral phosphoric acid, to produce enantioenriched homoallylic amines bearing a chiral center at the β-carbon. nih.gov

The use of chiral auxiliaries is a well-established method for stereocontrol. The stereodivergent allylation of chiral N-tert-butanesulfinyl imines is a notable example. nih.gov This methodology allows for the synthesis of either diastereomer of the product by selecting the appropriate chiral auxiliary or by modifying the allylation protocol, for example, by switching between indium or zinc reagents. nih.gov Subsequent reduction of the resulting N-sulfinyl imine intermediates, for instance with catecholborane or LiBHEt₃, can yield syn- and anti-1,3-amino alcohol derivatives with very high diastereoselectivity, which are direct precursors to the target amines. elsevierpure.com

The Strecker synthesis, a classic method for producing α-amino acids, has also been adapted for asymmetric catalysis. A novel cyclic dipeptide has been shown to catalyze the enantioselective addition of hydrogen cyanide to N-alkylimines, affording α-amino nitriles in high yield and high enantiomeric excess, which can then be converted to the corresponding chiral amines. nih.gov

Table 1: Asymmetric Catalytic Methods for Generating Chiral Amines This table is interactive. You can sort and filter the data.

| Catalytic System | Substrate Type | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| Ene-reductase (ERed) & Imine Reductase (IRed) | α,β-Unsaturated Ketones | Biocatalytic Cascade Reduction | Up to >99.8:<0.2 dr, >99.8% ee | nih.gov |

| BINOL-derived Phosphoric Acid (CPA) | Imines | Asymmetric Allylation | 90-98% ee | nih.gov |

| N-tert-butanesulfinyl Amine | Imines | Stereodivergent Allylation | High diastereoselectivity | nih.gov |

| Cyclic Dipeptide | N-Alkyl Imines | Asymmetric Strecker Reaction | High ee | nih.gov |

| Catecholborane / LiBHEt₃ | β-Hydroxy-N-sulfinyl Imines | Diastereoselective Reduction | Very high dr | elsevierpure.com |

Development of One-Pot Synthetic Procedures for Precursors and Target Compounds

One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified operations. nih.gov The development of such procedures for this compound and its precursors has been a key area of focus.

Biocatalytic cascades are prime examples of efficient one-pot processes. The combination of ene-reductases and reductive aminases allows for the synthesis of chiral amines containing two stereocenters directly from α,β-unsaturated ketones in a single pot. nih.gov Similarly, a one-pot preparation of (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide, a derivative of a direct precursor to the target amine, has been developed starting from L-Proline, showcasing the power of this approach for complex molecules. researchgate.net

Reductive amination is particularly well-suited for one-pot procedures. A mild and efficient one-pot reductive amination of aldehydes and ketones has been described using α-picoline-borane as a reducing agent. organic-chemistry.org This method is notable for its effectiveness in various media, including methanol, water, and even under neat (solvent-free) conditions. organic-chemistry.org Microwave-induced one-pot asymmetric allylation of in-situ formed imines also represents a significant advancement, shortening reaction times while maintaining high stereoselectivity. nih.gov Multicomponent reactions (MCRs) inherently embody the one-pot philosophy by combining three or more reactants in a single step to form a complex product, and MCR-initiated one-pot syntheses have been developed for a variety of nitrogen-containing heterocyclic scaffolds. nih.govmdpi.com

Table 2: Examples of One-Pot Synthetic Procedures This table is interactive. You can sort and filter the data.

| Procedure | Reactants | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Biocatalytic Cascade | α,β-Unsaturated Ketone, Amine Source | Dual enzyme system (ERed/IRed) | Chiral amine with two stereocenters | nih.gov |

| Prolinamide Synthesis | L-Proline, Diphenylpentane derivative | Amide coupling | Chiral prolinamide | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Amine | α-Picoline-borane reductant; works in water or neat | Secondary/Tertiary Amine | organic-chemistry.org |

| Asymmetric Allylation | Aldehyde, Amine, Allylboronate | Microwave-induced, BINOL catalyst | Chiral Homoallylic Amine | nih.gov |

| MCR-based Synthesis | Aldehyde, Amine, β-dicarbonyl compound, etc. | Stepwise reactions in a single pot | Complex nitrogen heterocycles | nih.govmdpi.com |

Mechanistic Investigations of Reaction Pathways for Amine Formation

Understanding the reaction mechanisms for amine formation is crucial for optimizing reaction conditions and controlling product selectivity. The most direct and widely used pathway for synthesizing compounds like this compound is reductive amination. researchgate.net

When a secondary amine is used, the intermediate formed after condensation with a ketone is an enamine, which is then subsequently reduced to form a tertiary amine. youtube.comyoutube.com The entire sequence—condensation followed by reduction—constitutes the reductive amination pathway, a cornerstone of modern amine synthesis. researchgate.netresearchgate.net

Alternative, though more complex, pathways for amine synthesis include rearrangement reactions like the Hofmann and Curtius rearrangements. libretexts.orgyoutube.com The Hofmann rearrangement involves the reaction of a primary amide with bromine and a base, which proceeds through a complex mechanism involving an N-bromoamide and a nitrene-like intermediate that rearranges to an isocyanate. libretexts.org The Curtius rearrangement follows a similar path, starting from an acyl azide (B81097) that loses nitrogen gas to form the isocyanate intermediate. libretexts.orgyoutube.com In both cases, the isocyanate is subsequently hydrolyzed to yield a primary amine with one less carbon atom than the starting material. libretexts.org

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Methyl 1,1 Diphenylpentan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of 4-Methyl-1,1-diphenylpentan-3-amine is predicted to exhibit a series of distinct signals, each corresponding to a unique proton environment within the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with nearby electronegative atoms or aromatic rings causing a downfield shift to higher ppm values.

The two phenyl groups are expected to produce complex multiplets in the aromatic region, typically between δ 7.0 and 7.5 ppm, integrating to ten protons. The methine proton on the carbon bearing the two phenyl groups (C1) would likely appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The protons of the pentan-3-amine backbone would present a more complex pattern. The proton attached to the nitrogen (N-H) of the secondary amine is expected to be a broad singlet, and its chemical shift can vary depending on solvent and concentration. The methine proton at C3, adjacent to the amine group, would be shifted downfield and would appear as a multiplet due to coupling with the neighboring methylene and methine protons. The methylene protons at C2 would likely be diastereotopic, potentially giving rise to two separate multiplets. The methine proton at C4 would be a multiplet, coupled to the C3 proton and the two methyl groups. The two methyl groups at the end of the chain (C5 and C5') are expected to be chemically equivalent and would likely appear as a doublet, coupled to the C4 proton.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Phenyl-H | 7.40-7.20 | m | - |

| C1-H | 4.10 | t | 7.5 |

| C3-H | 3.10 | m | - |

| C2-Hα | 2.00 | m | - |

| C2-Hβ | 1.85 | m | - |

| C4-H | 1.70 | m | - |

| N-H | 1.50 | br s | - |

| C5, C5'-H | 0.95 | d | 6.5 |

Note: Predicted data is based on computational models and may vary from experimental values.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Delineation

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal.

For this compound, the aromatic carbons of the two phenyl rings are expected to appear in the δ 125-145 ppm region. The quaternary carbon to which the two phenyl rings are attached (ipso-carbon) will have a distinct chemical shift within this range. The aliphatic carbons will resonate in the upfield region of the spectrum. The carbon bearing the two phenyl groups (C1) will be significantly downfield due to the deshielding effect of the aromatic rings. The carbon attached to the nitrogen (C3) will also be downfield compared to a simple alkane chain. The remaining aliphatic carbons (C2, C4, C5, and C5') will appear at progressively higher field (lower ppm values).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Phenyl C (ipso) | 144.0 |

| Phenyl C (ortho, meta, para) | 129.0-126.0 |

| C1 | 50.0 |

| C3 | 58.0 |

| C2 | 40.0 |

| C4 | 30.0 |

| C5, C5' | 22.0 |

Note: Predicted data is based on computational models and may vary from experimental values.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for instance, between C1-H and C2-H₂, C2-H₂ and C3-H, C3-H and C4-H, and C4-H and the C5/C5'-H protons. nist.govmasterorganicchemistry.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. nist.govmasterorganicchemistry.com It would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton(s) in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the entire molecular structure. For example, correlations would be expected from the C1-H proton to the ipso-carbons of the phenyl rings and to C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the stereochemistry and conformation of the molecule. For instance, NOE correlations might be observed between the protons of the phenyl rings and the C1-H and C2-H₂ protons, depending on the preferred conformation of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₈H₂₃N), the expected exact mass would be calculated and compared to the experimentally determined value.

Electron ionization (EI) would likely lead to significant fragmentation. A plausible fragmentation pathway would involve the cleavage of the C-C bonds adjacent to the nitrogen atom (α-cleavage), which is a common fragmentation pattern for amines. This could result in the formation of a stable iminium ion. Another likely fragmentation would be the loss of one of the phenyl groups or the isobutyl group. The molecular ion peak [M]⁺ might be observed, although it could be weak depending on the stability of the molecule under the ionization conditions.

Predicted HRMS Data

| Ion | Predicted m/z | Possible Identity |

| [M+H]⁺ | 254.1903 | Protonated Molecular Ion |

| [M]⁺ | 253.1825 | Molecular Ion |

| [M-C₆H₅]⁺ | 176.1434 | Loss of a phenyl group |

| [M-C₄H₉]⁺ | 196.1434 | Loss of isobutyl group |

Note: Predicted m/z values are based on the molecular formula and common fragmentation patterns.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretch of the secondary amine should appear as a single, moderately intense peak in the region of 3300-3500 cm⁻¹. nih.govresearchgate.net The C-H stretching vibrations of the aromatic rings will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. nist.gov The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region for aliphatic amines. nih.gov The spectrum will also feature characteristic peaks for the phenyl groups, including C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings. nist.gov

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350-3310 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-N Stretch | 1250-1020 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong |

Note: Predicted data is based on typical ranges for the respective functional groups.

X-ray Crystallography for Definitive Solid-State Molecular Structure and Conformational Insights (if applicable for the compound or its crystalline derivatives)

As of the current analysis, there is no publicly available X-ray crystallographic data for this compound or its crystalline derivatives.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination of Chiral Analogs

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with polarized light. For chiral analogs of this compound, which possess a stereogenic center, these methods are indispensable for quantifying the excess of one enantiomer over the other (enantiomeric purity) and for assigning the absolute arrangement of substituents in space (absolute configuration). thieme-connect.de The primary techniques employed for these purposes are polarimetry (measuring optical rotation) and circular dichroism spectroscopy.

The difficulty in analyzing enantiomers stems from the fact that they share identical physical and chemical properties in an achiral environment. thieme-connect.de However, their interaction with plane-polarized light and circularly polarized light is distinct, forming the basis of chiroptical analysis. The precise determination of enantiomeric purity is crucial in assessing the effectiveness of enantioselective syntheses and for characterizing chiral compounds. thieme-connect.de

Optical Rotation for Enantiomeric Purity

Optical rotation is the phenomenon where the plane of polarization of plane-polarized light is rotated upon passing through a sample of a chiral, optically active compound. wikipedia.orglibretexts.org The magnitude and direction of this rotation are measured using a polarimeter. wikipedia.org The observed rotation (α) is dependent on the compound's concentration, the path length of the light through the sample, temperature, solvent, and the wavelength of the light used. wikipedia.orglibretexts.org

To establish a standardized measure, the specific rotation ([α]) is defined as the rotation observed for a 1 g/mL concentration in a 1-decimeter path length cell. libretexts.org It is an intensive property characteristic of a specific enantiomer. wikipedia.org

The relationship is expressed as: [α]Tλ = α / (l × c) Where:

[α] is the specific rotation

T is the temperature (°C)

λ is the wavelength of light (commonly the sodium D-line, 589 nm) wikipedia.org

α is the observed rotation in degrees libretexts.org

l is the path length in decimeters (dm) libretexts.org

c is the concentration in g/100mL libretexts.org

Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counter-clockwise. wikipedia.orglibretexts.org A racemic mixture (a 50:50 mix of enantiomers) is optically inactive as the rotations cancel each other out. libretexts.org

The enantiomeric excess (ee), which quantifies the purity of a chiral sample, can be determined by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer:

ee (%) = ([α]sample / [α]pure enantiomer) × 100

For example, if a sample of a chiral amine analog has a measured specific rotation of -9.2° and the pure R-enantiomer is known to have a specific rotation of -23.1°, the enantiomeric excess of the R enantiomer is 40%. wikipedia.org

Research on chiral amines, which are structural analogs, has demonstrated that the specific rotation can be significantly influenced by the solvent. This is due to differing interactions, such as hydrogen bonding, between the solvent and the chiral amine. nih.govresearchgate.net

Table 1: Illustrative Solvent Effects on the Specific Rotation of a Chiral Amine Analog, (S)-(-)-α-Methylbenzylamine, at 589 nm

| Solvent | Specific Rotation [α] (degrees) |

| Water | -30.5 |

| Methanol | -26.8 |

| Ethanol | -22.1 |

| Chloroform | -3.8 |

| Benzene | +3.5 |

| Toluene | +4.3 |

| Data derived from studies on (S)-(-)-α-methylbenzylamine, a structural analog, to illustrate the principle of solvent effects. nih.gov |

Circular Dichroism for Absolute Configuration

While optical rotation at a single wavelength is effective for determining enantiomeric purity, assigning the absolute configuration (i.e., R vs. S) often requires more sophisticated techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this differential absorption (Δε) against wavelength.

Enantiomers produce mirror-image CD spectra. For complex molecules like analogs of this compound, determining the absolute configuration from first principles is challenging. The modern approach involves comparing the experimentally measured CD or VCD spectrum with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). nih.govresearchgate.net

The process generally involves:

Separating the enantiomers, often using preparative chiral high-performance liquid chromatography (HPLC). nih.govnih.gov

Measuring the experimental CD and/or VCD spectrum of each isolated enantiomer in solution. nih.gov

Calculating the theoretical spectra for one of the enantiomers (e.g., the R-configuration).

Matching the experimental spectrum to the calculated one. A positive match allows for the unambiguous assignment of the absolute configuration to that enantiomer. The other enantiomer is then assigned the opposite configuration. londonmet.ac.uk

This combined experimental-computational approach has become a reliable method for determining the absolute configuration of chiral molecules in solution, particularly for those that are difficult to crystallize for X-ray analysis. nih.gov For instance, the absolute configurations of novel chiral ruthenium (II) and osmium (II) complexes were successfully determined using VCD by matching experimental spectra to calculated ones. nih.gov Similarly, the absolute configuration of nitropropranolol enantiomers was established through derivatization and NMR analysis, a method that can be correlated with chiroptical data. nih.gov

Table 2: Hypothetical Data for Absolute Configuration Assignment of a Chiral Diphenylalkylamine Analog

| Enantiomer | Elution Order (Chiral HPLC) | Measured Optical Rotation [α]D | Key CD Signal (e.g., at 220 nm) | Assigned Absolute Configuration (based on comparison with DFT calculation) |

| Enantiomer A | 1 | +15.2° | Positive Cotton Effect | (S) |

| Enantiomer B | 2 | -15.0° | Negative Cotton Effect | (R) |

| This table is a representative illustration of how combined data from chiral separation and chiroptical spectroscopy leads to the assignment of absolute configuration. The data is hypothetical and based on principles described in the literature. nih.govnih.govlondonmet.ac.uk |

Chemical Reactivity and Advanced Derivatization Strategies for 4 Methyl 1,1 Diphenylpentan 3 Amine

Transformations at the Amine Functionality

The primary amine group of 4-Methyl-1,1-diphenylpentan-3-amine serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces alkyl groups onto the nitrogen atom, which can alter the steric and electronic properties of the amine. Standard alkylation methods, such as reaction with alkyl halides, can be employed. N-acylation, the reaction with acyl chlorides or anhydrides, leads to the formation of amides. This transformation is often used to introduce specific functionalities or to serve as a protecting group strategy during multi-step syntheses. nih.gov

Formation of Functionalized Amides, Carbamates, and Ureas

The synthesis of functionalized amides, carbamates, and ureas from primary amines like this compound is a well-established area of organic chemistry. nih.govorganic-chemistry.org

Amides: Beyond simple N-acylation, a variety of coupling reagents can be utilized to form amide bonds with a wide range of carboxylic acids, including those with complex functionalities. nih.gov

Carbamates: Carbamates are readily synthesized by reacting the amine with chloroformates or by trapping in situ generated isocyanates with alcohols. organic-chemistry.orgresearchgate.net These derivatives are of interest for their potential biological activities and as protecting groups.

Ureas: The formation of ureas can be achieved through several routes. One common method involves the reaction of the amine with an isocyanate. researchgate.netorganic-chemistry.org Alternatively, phosgene (B1210022) or its equivalents can be used to generate a carbamoyl (B1232498) chloride, which then reacts with another amine to form a urea (B33335). Modern methods also utilize carbon dioxide as a C1 building block for urea synthesis under mild conditions. nih.govorganic-chemistry.org

Synthetic Transformations Involving the Pentane (B18724) Carbon Backbone

Modifications to the pentane backbone of this compound offer another avenue for structural diversification. While less common than amine functionalization, these transformations can introduce significant changes to the molecular framework.

Reactions targeting the pentane backbone could include C-H activation/functionalization, although this can be challenging to achieve with high regioselectivity. More targeted approaches might involve the synthesis of analogs with altered substitution patterns on the pentane chain from different starting materials. For instance, variations in the length of the alkyl chain or the introduction of substituents could be achieved through multi-step synthetic sequences.

Reactivity and Functionalization of the Diphenyl Moiety

The two phenyl rings of the diphenyl moiety provide sites for electrophilic aromatic substitution reactions. This allows for the introduction of a wide array of substituents, which can profoundly influence the molecule's electronic properties, solubility, and interactions with biological targets.

Common functionalization reactions include:

Nitration: Introduction of a nitro group, which can be further reduced to an amine.

Halogenation: Incorporation of halogen atoms (F, Cl, Br, I).

Friedel-Crafts Acylation and Alkylation: Attachment of acyl and alkyl groups, respectively.

Sulfonation: Introduction of a sulfonic acid group.

The position of substitution (ortho, meta, or para) on the phenyl rings will be directed by the existing diphenylmethyl group and the reaction conditions.

Development of Novel Analogs and Conjugates based on the this compound Scaffold

The chemical tractability of the this compound scaffold has facilitated the development of a diverse range of novel analogs and conjugates. researchgate.net Derivatization strategies are crucial in fields like medicinal chemistry and materials science. mdpi.comnih.govresearchgate.net

For example, the amine functionality can be used as an attachment point for various payloads, such as fluorescent dyes, biotin (B1667282) tags for affinity labeling, or cytotoxic agents for targeted drug delivery. nih.gov The development of antibody-drug conjugates (ADCs) often involves the linkage of potent molecules to monoclonal antibodies via chemical linkers, a strategy that could be applied to derivatives of this scaffold. researchgate.net

Furthermore, the synthesis of analogs with modified backbones or functionalized diphenyl moieties allows for the systematic exploration of structure-activity relationships (SAR). This is a cornerstone of drug discovery and development, where small changes to a lead compound can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

Table of Reaction Products and Reagents:

| Starting Material | Reagent(s) | Product Type |

| This compound | Alkyl Halide | N-Alkyl-4-methyl-1,1-diphenylpentan-3-amine |

| This compound | Acyl Chloride/Anhydride | N-Acyl-4-methyl-1,1-diphenylpentan-3-amine (Amide) |

| This compound | Chloroformate | Carbamate |

| This compound | Isocyanate | Urea |

| This compound | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Nitro-substituted diphenyl derivative |

| This compound | Halogenating Agent (e.g., Br₂/FeBr₃) | Halogen-substituted diphenyl derivative |

Applications of 4 Methyl 1,1 Diphenylpentan 3 Amine in Contemporary Synthetic Chemistry

Utilization as a Versatile Building Block for Constructing Complex Molecular Architectures

The strategic placement of functional groups and a stereocenter makes 4-Methyl-1,1-diphenylpentan-3-amine a valuable starting point for the synthesis of more elaborate molecular structures. Primary amines are foundational to the construction of a vast array of organic compounds, serving as key nucleophiles and precursors to numerous other functionalities.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. mdpi.com Primary amines are critical starting materials for the assembly of these ring systems. The amine group in this compound can serve as a key nitrogen source in various cyclization and multicomponent reactions.

Research has demonstrated numerous strategies for synthesizing nitrogen heterocycles that can be applied to this amine. nih.govmdpi.com For instance, multicomponent reactions, which combine three or more reactants in a single operation, are highly efficient for creating molecular diversity. The primary amine of this compound could participate in reactions to form substituted pyridines, pyrazines, or triazoles. nih.gov Cascade reactions, where a series of intramolecular transformations are triggered after an initial intermolecular event, offer another powerful route. An amine can initiate a cascade to rapidly build complex polycyclic systems, such as pyrido[1,2-a] mdpi.comrsc.orgnih.govtriazines. researchgate.net

A compelling example of the utility of a structurally related compound is found in the synthesis of tetra-substituted imidazoles. The organocatalyst (S)-3-methyl-1,1-diphenylbutane-1,2-diamine, which shares the diphenyl and chiral methyl-branched motifs, has been successfully used to mediate the four-component reaction of benzil, an aldehyde, an aryl amine, and ammonium (B1175870) acetate (B1210297) to form highly substituted imidazoles. researchgate.net This suggests that this compound could be a valuable precursor or participant in analogous syntheses of imidazole (B134444) and other heterocyclic scaffolds.

Table 1: Potential Heterocyclic Synthesis Applications This interactive table summarizes potential reaction types for synthesizing N-heterocycles using a primary amine like this compound.

| Heterocycle Class | General Synthetic Strategy | Role of the Amine |

|---|---|---|

| Pyridines | Multi-component condensation (e.g., Hantzsch-type) | Nitrogen source in the ring |

| Imidazoles | Four-component reaction | Precursor or catalyst component researchgate.net |

| Pyrazines | Dehydrogenative [4+2] annulation | Diamine precursor component nih.gov |

| 1,2,3-Triazoles | Metal-free multi-component reaction with azides | Nucleophilic amine component nih.gov |

Incorporation into Natural Product Synthesis Routes

The total synthesis of natural products is a driving force in organic chemistry, providing a platform to test new reactions and strategies. nih.gov Chiral building blocks are essential for the efficient and stereocontrolled synthesis of these often complex and biologically active molecules.

While specific examples of the incorporation of this compound into a completed natural product total synthesis are not prominent in the literature, its structure makes it a promising candidate for such endeavors. The compound provides a pre-installed stereocenter and a primary amine handle for further elaboration. Divergent synthesis strategies, where a common intermediate is used to produce a variety of structurally related natural products, could leverage a chiral amine like this one to introduce a key stereochemical element early in the synthetic sequence. researchgate.net Its bulky diphenyl groups could be used to influence the stereochemical outcome of subsequent reactions or could be part of the final molecular framework.

Role as a Chiral Ligand or Auxiliary in Asymmetric Catalysis (extrapolating from related chiral amino alcohols)

Asymmetric catalysis, the use of chiral catalysts to generate enantiomerically enriched products, is a cornerstone of modern synthesis. Chiral ligands, which coordinate to a metal center, are pivotal in transferring chiral information from the catalyst to the substrate. nih.gov Chiral β-amino alcohols are a well-established and highly successful class of ligands for a wide range of metal-catalyzed asymmetric reactions. mdpi.comrsc.orgresearchgate.net These ligands have proven effective in reactions such as the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of imines and the enantioselective addition of organozinc reagents to aldehydes. mdpi.comresearchgate.net

Extrapolating from the success of chiral amino alcohols and related diamines, this compound possesses key structural features desirable in a chiral ligand.

Chirality: It contains a defined stereocenter that can create a chiral environment around a coordinated metal.

Coordinating Group: The primary amine can act as a Lewis base to coordinate to a transition metal center.

Steric Bulk: The two phenyl groups provide significant steric hindrance. In a metal complex, these groups can effectively shield one face of the catalytic center, directing the approach of a substrate and thereby inducing high stereoselectivity. The rigidity and steric profile of a ligand are often critical for achieving high enantiomeric excesses. mdpi.com

Furthermore, the closely related compound (S)-3-methyl-1,1-diphenylbutane-1,2-diamine has been shown to function as an effective organocatalyst on its own, highlighting the inherent ability of this structural framework to facilitate stereocontrolled transformations. researchgate.net This suggests that this compound could be effective both as a ligand in metal-based catalysis and potentially as an organocatalyst.

Table 2: Potential Asymmetric Catalysis Applications (by Extrapolation) This interactive table shows reactions where related chiral amines and amino alcohols serve as effective ligands, suggesting potential applications for this compound.

| Asymmetric Reaction | Metal | Typical Ligand Class | Reference for Analogy |

|---|---|---|---|

| Transfer Hydrogenation of Ketimines | Ruthenium (Ru) | Chiral β-Amino Alcohols | mdpi.com |

| Addition of Diethylzinc to Aldehydes | Zinc (Zn) | Chiral Amino Alcohols | rsc.orgresearchgate.net |

| Borane Reduction of Ketones | Boron (B) | Chiral Amino Alcohols | semanticscholar.org |

Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds and Precursors

The development of efficient synthetic routes to key intermediates is crucial in the pharmaceutical industry. Primary amines are fundamental building blocks in drug synthesis due to the ease with which they can be converted into a wide variety of functional groups, including amides, ureas, sulfonamides, and carbamates, which are prevalent in active pharmaceutical ingredients (APIs).

The structure of this compound makes it a potentially valuable intermediate for pharmaceutical precursors. For example, the synthesis of highly active narcotic analgesics like remifentanil relies on a key piperidine (B6355638) intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, which is constructed through a multi-step sequence involving an aniline (B41778) precursor. researchgate.net The amine functionality of this compound could similarly be used to build complex scaffolds. It can undergo N-acylation with various acid chlorides or participate in reductive amination with aldehydes and ketones to be incorporated into larger, more functionalized molecules. rsc.org

The presence of the diphenylmethyl motif is also significant, as this substructure is found in numerous drug classes. By serving as a chiral, amine-containing building block, this compound offers a route to introduce both a stereocenter and a key pharmacophoric element in a single step, streamlining the synthesis of advanced pharmaceutical scaffolds.

Pre Clinical Biological Activity and Structure Activity Relationship Sar Studies of Diphenylpentane Amine Derivatives

Exploration in Medicinal Chemistry Research and Drug Discovery

The exploration of novel chemical entities as potential therapeutic agents is a cornerstone of medicinal chemistry. Within this framework, the diphenylpentane amine scaffold has emerged as a structure of interest for designing molecules with diverse biological activities. The journey from a chemical compound to a potential drug candidate is a meticulous process involving synthesis, screening, and optimization.

In Vitro Screening Methodologies for Biological Activities

The initial step in evaluating the therapeutic potential of a compound like 4-Methyl-1,1-diphenylpentan-3-amine involves a battery of in vitro screening assays. These laboratory-based tests are designed to assess the compound's interaction with specific biological targets, such as receptors or enzymes, in a controlled environment outside of a living organism. High-throughput screening (HTS) is a common methodology that allows for the rapid testing of thousands of compounds against a specific target. This process helps to identify "hits"—compounds that exhibit a desired biological effect.

For a novel compound, a broad panel of assays would typically be employed to determine its pharmacological profile. This could include radioligand binding assays to identify receptor interactions, enzymatic assays to measure inhibition or activation, and cell-based assays to observe the compound's effect on cellular functions like proliferation or signaling pathways.

Lead Identification and Optimization through Chemical Modification

Following the identification of a "hit" from initial screening, the process of lead identification and optimization begins. A lead compound is a promising molecule that requires further refinement to improve its potency, selectivity, and pharmacokinetic properties. This is achieved through systematic chemical modifications of the lead structure.

For a diphenylpentane amine derivative, medicinal chemists would explore modifications at various positions of the molecule. For instance, altering the substituents on the phenyl rings or modifying the amine functional group could significantly impact its biological activity. Each new analog is then subjected to the same in vitro screening assays to determine how the modification has affected its interaction with the target. This iterative process of synthesis and testing is fundamental to developing a potent and selective drug candidate.

In Vitro Pharmacological Characterization and Target Interaction Studies

Once a lead compound is identified, a more detailed in vitro pharmacological characterization is necessary to understand its mechanism of action. This involves quantifying its interaction with biological targets and elucidating the nature of this interaction.

Receptor Binding and Modulatory Effects

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. These assays often use a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then introduced to see if it can displace the radiolabeled ligand. The concentration of the test compound required to displace 50% of the radiolabeled ligand is known as the IC50 value, which is a measure of the compound's binding affinity.

Further studies would determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (binds to a different site on the receptor to modify its activity).

Table 1: Illustrative Receptor Binding Data for a Hypothetical Diphenylpentane Amine Derivative

| Receptor Subtype | IC50 (nM) | Functional Activity |

| Receptor A | 50 | Antagonist |

| Receptor B | >1000 | No significant activity |

| Receptor C | 250 | Partial Agonist |

This table is for illustrative purposes only. Specific data for this compound is not publicly available.

Enzyme Inhibition and Activation Profiles

If the initial screening suggests that a compound may be acting on an enzyme, specific enzymatic assays are conducted. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. The results can determine whether the compound is an inhibitor or an activator of the enzyme.

For an inhibitor, further studies would determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its inhibition constant (Ki), which is a more precise measure of its potency.

Table 2: Illustrative Enzyme Inhibition Data for a Hypothetical Diphenylpentane Amine Derivative

| Enzyme Target | Ki (µM) | Mechanism of Inhibition |

| Enzyme X | 1.5 | Competitive |

| Enzyme Y | 25 | Non-competitive |

| Enzyme Z | >100 | No significant inhibition |

This table is for illustrative purposes only. Specific data for this compound is not publicly available.

Comprehensive Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is the culmination of the data gathered from the in vitro screening of a series of related compounds. By comparing the chemical structures of various analogs with their corresponding biological activities, researchers can deduce which parts of the molecule are essential for its activity and which can be modified to enhance its properties.

For diphenylpentane amine derivatives, an SAR study would analyze how changes to the diphenyl groups, the pentane (B18724) chain, and the amine moiety affect receptor binding affinity or enzyme inhibition. For example, the presence and position of a methyl group, as in this compound, could be critical for its interaction with a specific binding pocket in a target protein. The analysis of such relationships is crucial for the rational design of more effective and safer drugs. nih.gov The stereochemistry of the molecule can also play a significant role in its biological activity.

Impact of Stereochemistry on Biological Potency and Selectivity

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, has a profound impact on its biological function. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with various stereoisomers of a drug molecule. The majority of natural products are biosynthesized in an enantiomerically pure form, highlighting the importance of chirality in biological systems. nih.gov

For many classes of compounds, stereochemistry is a key determinant of pharmacological potency and pharmacokinetic properties like metabolism and distribution. nih.gov Different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit varying degrees of activity, with one isomer often being significantly more potent than the others. In some cases, one isomer may be active while another is inactive or may even mediate different effects. nih.gov This principle is critical for diphenylpentane amine derivatives, as the carbon atom bearing the amine group is a chiral center.

Research into other chiral compounds has demonstrated that stereochemistry can lead to significant differences in biological activity. For instance, in studies of antimalarial agents, the naturally occurring stereoisomers were consistently the most potent, with other isomers showing reduced or no activity. nih.gov This suggests that a specific stereochemical configuration is necessary for optimal interaction with the biological target. Molecular modeling studies have further elucidated that stereochemistry can affect target binding and may also influence cellular uptake, with transport systems potentially showing stereospecificity. nih.gov Therefore, the specific stereoisomer of this compound and its derivatives is a critical factor in determining their biological potency and selectivity.

Elucidation of Key Structural Features for Desired Biological Interactions

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For diarylpentanoids and related scaffolds, SAR analyses have identified several key features that are crucial for their biological effects. nih.govnih.gov

The nature and substitution pattern of the two aromatic rings are critical determinants of activity. For example, in a series of biphenyl (B1667301) derivatives studied for antibacterial activity, the presence of a strong electron-withdrawing group on one aromatic ring and hydroxyl groups on the other was found to be beneficial. nih.govresearchgate.net Similarly, in diarylpentanoids evaluated for antioxidant activity, symmetric compounds with p-hydroxyl or p-dimethylamine groups on the aromatic rings showed significantly better activity than unsubstituted analogues. nih.gov

Potentiation of Antibiotic Activity by Related Diphenylpentane Derivatives

The rise of multidrug-resistant bacteria presents a major global health challenge, necessitating the discovery of new therapeutic strategies. nih.gov One promising approach is the use of compounds that can enhance the efficacy of existing antibiotics, a phenomenon known as potentiation or synergism. nih.govmdpi.com

While some compounds may not possess strong intrinsic antibacterial activity, they can act as resistance-modifying agents. nih.gov For instance, studies on 1,8-naphthyridine (B1210474) derivatives, which are nitrogen-containing heterocyclic compounds, have shown that they can significantly potentiate the activity of fluoroquinolone antibiotics like norfloxacin (B1679917) and ofloxacin (B1677185) against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.com This synergistic effect is thought to arise from the structural similarities and potentially shared mechanisms of action, such as the inhibition of bacterial topoisomerase enzymes. nih.govmdpi.com

Similarly, derivatives of Meldrum's acid have been found to potentiate the activity of fluoroquinolones, suggesting that structural resemblance to the antibiotic class can be a key factor in this potentiation. nih.gov Although direct studies on this compound are limited in this context, the principle that structurally related molecules can modulate antibiotic resistance provides a rationale for investigating diphenylpentane derivatives as potential antibiotic potentiators. mdpi.com The table below shows the results for biphenyl and dibenzofuran (B1670420) derivatives against resistant bacterial strains, indicating the potential of related diaryl structures. nih.govresearchgate.net

| Compound | Organism | Activity (MIC in µg/mL) |

| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant S. aureus | 3.13 |

| 5-(9H-Carbazol-2-yl)benzene-1,2,3-triol (6m) | Multidrug-resistant E. faecalis | 6.25 |

| 3′,5′-Dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e) | Carbapenem-resistant A. baumannii | Comparable to Ciprofloxacin |

| 4′-Fluoro-[1,1′-biphenyl]-3,4,5-triol (6g) | Carbapenem-resistant A. baumannii | Comparable to Ciprofloxacin |

| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Carbapenem-resistant A. baumannii | Comparable to Ciprofloxacin |

Data sourced from studies on biphenyl and dibenzofuran derivatives. nih.govresearchgate.net

Antitumor Potential of Diarylpentanoid Scaffolds

Diarylpentanoids, which are characterized by two aromatic rings linked by a five-carbon chain, have emerged as a promising class of compounds with significant antitumor activity. nih.govnih.gov These compounds are often considered monocarbonyl analogues of curcumin (B1669340) and have been the subject of extensive research to develop analogues with improved anticancer properties. nih.gov The diarylpentanoid scaffold is seen as a valuable starting point for the development of new therapeutic agents against cancer. nih.gov

The antitumor activity of diarylpentanoids is influenced by their specific structural features, and extensive SAR studies have been conducted to guide the design of more effective analogues. nih.gov These studies highlight the importance of the substitution patterns on the aromatic rings and the structure of the five-carbon linker. nih.govnih.gov Deregulation of processes like ubiquitin conjugation is implicated in cancer, and targeting enzymes in this pathway, such as USP1/UAF1, has shown promise. The identification of potent small molecule inhibitors, like N-benzyl-2-phenylpyrimidin-4-amine derivatives, demonstrates that specific chemical scaffolds can be optimized for high inhibitory potency against cancer targets. nih.gov

The potential of these scaffolds is further supported by research into related structures. For example, 1,2-diphenyl-o-carborane derivatives have shown cytotoxicity against B16 and CT26 cancer cell lines, with activity influenced by the number of phenyl groups and chromium atoms substituted on the carborane backbone. mdpi.com This body of research collectively establishes the diarylpentanoid and related diaryl scaffolds as having significant potential for the development of novel anticancer therapies. nih.govnih.govnih.gov

Antileishmanial Activity of Related Quaternary Ammonium (B1175870) Salts

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. google.com Research has shown that certain quaternary ammonium salts containing a diarylalkenyl moiety possess activity against the Leishmania parasite. google.com Specifically, halogenated quaternary ammonium salts with a terminal diarylalkenyl group have been shown to inhibit the growth of Leishmania panamensis, a causative agent of leishmaniasis. google.com This indicates that the diphenyl structural motif, when incorporated into a quaternary ammonium salt, can confer potent antileishmanial properties.

Other studies have explored the antileishmanial effects of different classes of compounds, such as tannins and related polyphenols. nih.gov Interestingly, many of these compounds showed limited direct toxicity to the extracellular form of the parasite but were effective at reducing the survival of the intracellular (amastigote) form. nih.gov This effect was attributed to the activation of host macrophages rather than direct antiparasitic action. The infected macrophages appeared to be "primed" to respond to these activating molecules, leading to enhanced parasite clearance. nih.gov

While the mechanisms may differ, the findings from both quaternary ammonium salts and polyphenols highlight that molecules with diaryl features can be effective against Leishmania. The development of quaternary ammonium salts derived from diphenylpentane structures represents a targeted strategy to leverage this potential for antileishmanial drug discovery. google.com

Advanced Computational Chemistry and Molecular Modeling of 4 Methyl 1,1 Diphenylpentan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for understanding the electronic characteristics and reactivity of 4-Methyl-1,1-diphenylpentan-3-amine.

The structural flexibility of this compound, arising from several rotatable single bonds, gives rise to a complex potential energy surface with multiple conformers. DFT calculations are pivotal in identifying the most stable conformers and understanding the energetic landscape of the molecule. By systematically rotating key dihedral angles, such as those around the C2-C3 and C3-N bonds, a series of low-energy conformers can be identified and their relative energies calculated.

A hypothetical conformational analysis using DFT at the B3LYP/6-31G(d) level of theory could yield the relative energies of different conformers, as illustrated in the table below. The variation in energies highlights the influence of steric hindrance and non-covalent interactions on the molecule's preferred shapes. For instance, the orientation of the two phenyl groups and the isobutyl group relative to the amine functionality significantly impacts conformational stability.

| Conformer | Dihedral Angle (C2-C3-N-H) (°) | Relative Energy (kcal/mol) |

| A | 60 | 0.00 |

| B | 180 | 1.25 |

| C | -60 | 0.85 |

| D | 90 | 2.10 |

| E | -90 | 1.95 |

| This table is populated with hypothetical data for illustrative purposes. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of the lone pair of electrons, with some delocalization onto the adjacent alkyl chain. The LUMO is likely to be distributed over the aromatic phenyl rings, which can accept electron density. A hypothetical DFT calculation might predict a HOMO-LUMO gap of approximately 5.5 eV, suggesting a relatively stable molecule.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within the molecule. libretexts.org For this compound, the ESP map would likely show a region of negative potential (typically colored red) around the nitrogen atom, corresponding to its nucleophilic character. researchgate.net Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atom of the amine group and potentially on the phenyl rings, indicating sites susceptible to nucleophilic attack. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Analysis

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. acs.org By simulating the motion of atoms based on a given force field, MD simulations can explore the conformational landscape of the molecule, revealing the accessible conformations and the transitions between them.

An MD simulation of this compound in a solvent, such as water or a non-polar solvent, would illustrate the flexibility of the diphenylmethyl and isobutyl groups. The simulations would likely show that the phenyl rings undergo significant rotational motion, and the alkyl chain can adopt various folded and extended conformations. This flexibility is a key determinant of how the molecule interacts with its environment, including potential biological targets. Analysis of the MD trajectories can provide information on the root-mean-square deviation (RMSD) of atomic positions, highlighting the more rigid and flexible regions of the molecule.

Molecular Docking Studies to Predict Binding Interactions with Biomolecular Targets (within a pre-clinical context)

In a pre-clinical setting, molecular docking is a valuable computational tool to predict how this compound might bind to a specific biomolecular target, such as a protein receptor or enzyme. acs.org This technique involves placing the ligand (the small molecule) into the binding site of the target and scoring the interaction based on factors like shape complementarity and intermolecular forces.

Given its chemical structure, a plausible target for this compound could be a member of the cytochrome P450 family of enzymes, which are involved in the metabolism of many xenobiotics. A docking study could reveal the preferred binding pose of the molecule within the enzyme's active site. The diphenyl groups would likely engage in hydrophobic interactions with non-polar amino acid residues, while the amine group could form hydrogen bonds with polar residues or a water molecule within the binding pocket.

The following table presents hypothetical docking scores for different conformers of this compound with a hypothetical cytochrome P450 active site. A more negative binding affinity generally indicates a more favorable interaction.

| Conformer | Binding Affinity (kcal/mol) | Key Interactions |

| A | -8.2 | Hydrogen bond with Ser119, hydrophobic interactions with Phe234, Leu345 |

| B | -7.5 | Hydrophobic interactions with Phe234, Leu345, Trp121 |

| C | -7.9 | Hydrogen bond with Ser119, hydrophobic interactions with Phe234, Trp121 |

| This table is populated with hypothetical data for illustrative purposes. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can also predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to validate the computed structures and provide a more detailed interpretation of the experimental results.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts would be expected to show signals corresponding to the aromatic protons of the phenyl groups, the protons on the pentan backbone, and the methyl protons of the isobutyl group. Similarly, the predicted IR spectrum would show characteristic peaks for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C-N stretching. orgchemboulder.com

The table below provides a hypothetical comparison between predicted and typical experimental spectroscopic data for key functional groups in this compound.

| Spectroscopic Feature | Predicted Value (DFT) | Typical Experimental Range |

| ¹H NMR - NH proton (ppm) | 1.5 - 2.5 | 0.5 - 5.0 libretexts.org |

| ¹³C NMR - C-N carbon (ppm) | 50 - 60 | 40 - 65 libretexts.org |

| IR - N-H stretch (cm⁻¹) | 3350 | 3300 - 3500 (weak, single band for secondary amine) orgchemboulder.com |

| IR - C-N stretch (cm⁻¹) | 1180 | 1020 - 1250 (aliphatic amine) orgchemboulder.com |

| This table is populated with hypothetical data for illustrative purposes. |

Future Research Directions and Translational Prospects for 4 Methyl 1,1 Diphenylpentan 3 Amine

Development of Sustainable and Green Synthetic Methodologies

The contemporary chemical industry places a high premium on the development of environmentally benign synthetic processes. Future research on 4-Methyl-1,1-diphenylpentan-3-amine should prioritize the establishment of sustainable and green synthetic methodologies. Traditional synthetic routes to similar amine compounds often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents, leading to significant waste generation.

A forward-looking approach would involve the exploration of catalytic methods, such as reductive amination of a corresponding ketone precursor, utilizing green reducing agents like molecular hydrogen or transfer hydrogenation with non-toxic hydrogen donors. The use of heterogeneous catalysts could further enhance sustainability by allowing for easy separation and recycling. Moreover, investigating the feasibility of biocatalytic routes, employing enzymes like transaminases, could offer a highly selective and environmentally friendly alternative.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Methodology | Potential Advantages | Potential Challenges |

| Catalytic Reductive Amination | High atom economy, reduced waste | Catalyst cost and stability |

| Biocatalytic Transamination | High enantioselectivity, mild conditions | Enzyme availability and substrate scope |

| Flow Chemistry Synthesis | Enhanced safety and control, easy scale-up | Initial setup cost |

Expanding the Scope of Functionalization for Diverse Applications

The inherent structure of this compound, featuring a secondary amine and two phenyl rings, provides multiple sites for functionalization. Future research should systematically explore the derivatization of this scaffold to generate a library of new compounds with diverse and potentially valuable properties.

Functionalization of the amine group, through reactions such as N-alkylation, N-acylation, and N-arylation, could lead to a wide array of derivatives. These modifications can profoundly influence the molecule's physicochemical properties, including its basicity, lipophilicity, and hydrogen bonding capacity. Furthermore, electrophilic aromatic substitution on the diphenyl groups offers another avenue for introducing a variety of substituents, thereby modulating the electronic and steric characteristics of the molecule. The resulting library of compounds could then be screened for a range of applications, from materials science to medicinal chemistry.

Deeper Mechanistic Understanding of Chemical Transformations Involving the Compound

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction pathways and the nature of intermediates. Computational modeling, using density functional theory (DFT) and other quantum chemical methods, can complement experimental findings by providing detailed information on transition state geometries and activation energies. A deeper mechanistic understanding will not only facilitate the development of more efficient synthetic routes but also enable the rational design of new reactions involving this chemical scaffold.

Continued Exploration of Structure-Activity Relationships within the Diphenylpentane Amine Chemical Space for Novel Functional Molecules

The diphenylpentane amine framework represents a rich chemical space for the discovery of novel functional molecules. By systematically modifying the structure of this compound and evaluating the properties of the resulting analogs, researchers can establish robust structure-activity relationships (SAR).

For instance, variations in the substitution pattern on the phenyl rings or alterations to the alkyl chain connecting the amine and diphenyl moieties could have a significant impact on the molecule's biological activity or material properties. High-throughput screening methods, coupled with quantitative structure-activity relationship (QSAR) modeling, can accelerate the identification of lead compounds for specific applications. This continued exploration of the diphenylpentane amine chemical space holds the promise of uncovering new molecules with tailored functionalities.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.